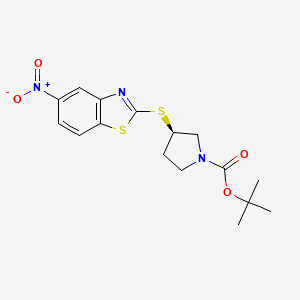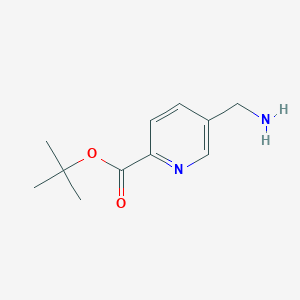![molecular formula C8H6ClN3O B13977390 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrimidine ring fused with a pyridine ring, with a chlorine atom at the 4th position and a methoxy group at the 6th position.
Preparation Methods
The synthesis of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 4th position.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in studies exploring its biological activity, including its potential as an anti-inflammatory agent.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its targets and modulating their activity .
Comparison with Similar Compounds
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds such as:
4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine: This compound has a similar structure but with an amino group at the 2nd position.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrido-pyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These are fused pyrimidine derivatives with a pyrazole ring, known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-2-5-6(3-10-7)11-4-12-8(5)9/h2-4H,1H3 |
InChI Key |
RGKRAKBHSLNLLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)


![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)




![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
